Cupressuflavone

Description

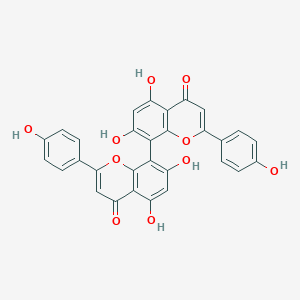

Structure

3D Structure

Propriétés

IUPAC Name |

8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)23-11-21(37)25-17(33)9-19(35)27(29(25)39-23)28-20(36)10-18(34)26-22(38)12-24(40-30(26)28)14-3-7-16(32)8-4-14/h1-12,31-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADPNODMUXOPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415153 | |

| Record name | Cupressuflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3952-18-9 | |

| Record name | Cupressuflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3952-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cupressuflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cupressuflavone: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cupressuflavone, a C-8/C-8'' linked biflavonoid derived from the oxidative dimerization of two apigenin (B1666066) units, is a significant secondary metabolite found predominantly within the plant kingdom, particularly in gymnosperms. This document provides an in-depth technical overview of the natural sources, distribution, and quantitative analysis of this compound. It details its prevalence in the Cupressaceae family and its presence in other families such as Araucariaceae and Podocarpaceae. Furthermore, this guide presents detailed experimental protocols for the extraction, isolation, and quantification of this compound, primarily utilizing High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). Quantitative data from various plant sources are summarized in tabular format for comparative analysis. Finally, a logical diagram illustrating the biosynthetic origin of this compound is provided to aid in understanding its formation. This comprehensive guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development exploring the potential of this bioactive compound.

Introduction

Biflavonoids are a class of polyphenolic compounds formed by the dimerization of two flavonoid moieties. Among these, this compound has garnered significant interest due to its various reported biological activities. Structurally, it is an 8,8''-biapigenin, resulting from the oxidative coupling of two apigenin molecules.[1] Its natural occurrence is widespread, yet concentrated in specific plant taxa. Understanding the natural sources and distribution of this compound is crucial for its sustainable sourcing and for chemotaxonomic studies. This guide aims to consolidate the current knowledge on the botanical origins and quantitative presence of this compound, alongside detailed analytical methodologies.

Natural Sources and Distribution

This compound is predominantly found in gymnosperms, with the Cupressaceae family being the most significant and well-documented source.[2][3]

Cupressaceae Family

The cypress family is a major reservoir of this compound and other biflavonoids, which are considered important chemotaxonomic markers for this group.[4]

-

Genus Cupressus : Various species within this genus are rich in this compound. Cupressus sempervirens (Mediterranean Cypress) is one of the most studied sources.[4] Other species reported to contain this compound include Cupressus funebris, Cupressus glabra, Cupressus arizonica, Cupressus goveniana, and Cupressus lusitanica.[5] It has also been isolated from Cupressus torulosa and Cupressus macrocarpa.[6][7]

-

Other Genera : this compound has also been identified in other genera of the Cupressaceae family, such as Juniperus occidentalis (Western Juniper), Juniperus horizontalis, and Microbiota decussata.[1] Additionally, it has been isolated from Cupressocyparis leylandii.[7]

Other Plant Families

While most abundant in the Cupressaceae, this compound has also been reported in other plant families, primarily within the gymnosperms.

-

Araucariaceae Family : This family of coniferous trees is another source of biflavonoids, including this compound.[8] Species within the genus Araucaria have been found to contain this compound.[9]

-

Podocarpaceae Family : The presence of biflavonoids in the Podocarpaceae family suggests it as a potential, though less documented, source of this compound.[10]

-

Ochnaceae Family : Interestingly, this compound has also been isolated from the leaves of Lophira lanceolata, a species belonging to the Ochnaceae family, indicating its distribution is not strictly limited to gymnosperms.[7]

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant species, geographical location, and the specific plant part analyzed. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of this compound.

Table 1: Quantitative Content of this compound in Various Plant Species

| Plant Species | Family | Plant Part | This compound Content (mg/g of dry weight unless otherwise specified) | Reference(s) |

| Cupressus sempervirens (from North Coast, Egypt) | Cupressaceae | Leaves | 0.67 | [4] |

| Cupressus sempervirens (from Future University, Egypt) | Cupressaceae | Leaves | 0.35 | [4] |

| Cupressus sempervirens (in vitro callus) | Cupressaceae | Callus | 1.73 | [4] |

| Cupressus funebris | Cupressaceae | Leaves | 2.55 (mg/g fresh weight) | [11] |

| Cupressus sempervirens | Cupressaceae | Leaves | 2.02 (mg/g fresh weight) | [11] |

| Cupressus glabra | Cupressaceae | Leaves | 2.15 (mg/g fresh weight) | [11] |

| Cupressus arizonica | Cupressaceae | Leaves | 2.21 (mg/g fresh weight) | [11] |

| Cupressus goveniana | Cupressaceae | Leaves | 2.33 (mg/g fresh weight) | [11] |

| Cupressus lusitanica | Cupressaceae | Leaves | 2.45 (mg/g fresh weight) | [11] |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a general procedure for the extraction and isolation of this compound from plant material, primarily leaves.

4.1.1. Materials and Reagents

-

Dried and powdered plant material (e.g., leaves of Cupressus sempervirens)

-

Methanol (HPLC grade)

-

Ethanol (70%)

-

Formic acid

-

Rotary evaporator

-

Liquid nitrogen

-

Mortar and pestle

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

4.1.2. Extraction Procedure [11]

-

Freeze fresh leaf tissue (1 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extract the powdered tissue with 30 mL of 70:30 (v/v) ethanol-water, adjusted to pH 2.0 with formic acid. Repeat the extraction four times.

-

Combine the ethanolic extracts and evaporate to dryness under vacuum using a rotary evaporator at room temperature.

-

Dissolve the dried extract in 100 mL of water at pH 2.0 (adjusted with formic acid).

4.1.3. Solid Phase Extraction (SPE) for Sample Clean-up [8]

-

Condition a C18 SPE cartridge with 6 mL of methanol, followed by 6 mL of methanol-water (1:1 v/v).

-

Load the dissolved extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 6 mL of water to remove polar impurities.

-

Elute the flavonoids, including this compound, with 6 mL of HPLC grade methanol.

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for HPLC analysis.

Quantification of this compound by HPLC-DAD

This section details a validated HPLC-DAD method for the simultaneous quantification of this compound and amentoflavone (B1664850).[4]

4.2.1. Instrumentation and Chromatographic Conditions

-

HPLC System : A system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD).

-

Column : C18 column (e.g., 150 mm × 4.6 mm I.D., 5 µm particle size).

-

Mobile Phase : Isocratic elution with a mixture of water:acetonitrile (B52724):formic acid (60:40:0.1, v/v/v).

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 25 °C.

-

Detection Wavelength : 330 nm.

-

Injection Volume : 5 µL.

4.2.2. Preparation of Standard and Sample Solutions [4]

-

Standard Stock Solution : Prepare a stock solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and DMSO (1:1, v/v).

-

Calibration Standards : Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.5 to 40 µg/mL.

-

Sample Solution : Prepare sample solutions by dissolving the dried extracts in acetonitrile:DMSO (1:1, v/v) to a known concentration (e.g., 2.5-5.0 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

4.2.3. Method Validation Parameters [4]

-

Linearity : The method should be linear over the tested concentration range (e.g., 0.5-40 µg/mL) with a correlation coefficient (r²) > 0.999.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ) : For this compound, typical values are around 0.15 µg/mL for LOD and 0.47 µg/mL for LOQ.

-

Precision : Intraday and interday precision, expressed as Relative Standard Deviation (RSD%), should be less than ±3%.

-

Accuracy : The accuracy, expressed as Relative Error (RE%), should be within ±15%.

Biosynthesis and Experimental Workflow Visualization

Biosynthesis of this compound

This compound is a biflavonoid formed through the oxidative coupling of two apigenin monomers. The biosynthesis of apigenin itself follows the general phenylpropanoid and flavonoid synthesis pathways, starting from L-phenylalanine or L-tyrosine. The dimerization is a subsequent step.

Caption: Logical diagram of this compound biosynthesis via oxidative coupling of two Apigenin units.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction, isolation, and quantification of this compound from a plant source.

References

- 1. This compound | C30H18O10 | CID 5281609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uou.ac.in [uou.ac.in]

- 3. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 4. Analysis of this compound and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound Isolated from Cupressus torulosa Ameliorates Diabetic Nephropathy by Inhibiting Oxidative Stress and Inflammation Through Nrf-2/NF-κB Signalling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scienggj.org [scienggj.org]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of this compound and Amentoflavone from Cupressus sempervirens L. and its Tissue Cultured Callus using HPLC-DAD Method | Semantic Scholar [semanticscholar.org]

- 11. scispace.com [scispace.com]

The Biosynthesis of Cupressuflavone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cupressuflavone, a biflavonoid composed of two apigenin (B1666066) units linked by an 8-8” carbon-carbon bond, exhibits a range of promising pharmacological activities. Understanding its biosynthesis in plants is crucial for harnessing its therapeutic potential, enabling metabolic engineering strategies for enhanced production, and discovering novel enzymatic tools for biocatalysis. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, from its primary metabolic precursors to the final dimerization step. While the upstream pathway leading to the monomeric precursor apigenin is well-elucidated, the specific enzyme catalyzing the final oxidative coupling remains an active area of research. This document synthesizes the current knowledge, proposes a putative final biosynthetic step based on analogous pathways, and details relevant experimental protocols to facilitate further investigation in this field.

Introduction to this compound and its Significance

This compound is a naturally occurring biflavonoid found in several plant species, notably within the Cupressaceae family. Biflavonoids are dimeric flavonoids that often exhibit enhanced biological activities compared to their monomeric counterparts. This compound has garnered significant interest in the scientific community due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and potential anticancer activities. The unique 8-8" linkage between the two apigenin moieties is a key structural feature that influences its biological function. A thorough understanding of its biosynthetic origin is paramount for developing sustainable and scalable production methods, a critical step in the journey from natural product to therapeutic agent.

The Biosynthetic Pathway to this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the well-established general flavonoid pathway that produces the apigenin monomer, and the subsequent oxidative dimerization of two apigenin molecules to form this compound.

Stage 1: The General Flavonoid Pathway to Apigenin

The formation of apigenin begins with the primary metabolites L-phenylalanine and malonyl-CoA, products of the shikimate and acetate (B1210297) pathways, respectively. A series of enzymatic reactions, collectively known as the general flavonoid pathway, leads to the synthesis of the flavone (B191248) backbone.

The key enzymatic steps are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone (B49325) Synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Catalyzes the stereospecific isomerization of naringenin chalcone into (2S)-naringenin, a flavanone.

-

Flavone Synthase (FNS): Introduces a double bond into the C-ring of naringenin to form the flavone, apigenin. Plants utilize two types of FNS: FNSI (a soluble dioxygenase) and FNSII (a cytochrome P450 enzyme).

Stage 2: The Putative Dimerization of Apigenin to this compound

The final and defining step in this compound biosynthesis is the oxidative coupling of two apigenin molecules to form the characteristic 8-8" C-C bond. While a specific "this compound synthase" has yet to be definitively identified and characterized, evidence from related biflavonoid biosynthetic pathways suggests that this reaction is likely catalyzed by an oxidative enzyme.[1] The proposed mechanism involves the generation of a phenoxyl radical from apigenin, followed by a radical-radical coupling reaction.

The primary enzyme classes implicated in this type of reaction are:

-

Cytochrome P450 (CYP450) Monooxygenases: This superfamily of enzymes is known to catalyze a vast array of oxidative reactions in plant secondary metabolism, including C-C bond formation.[2][3] For instance, a bacterial CYP450, CYP158C1, has been shown to dimerize various flavonoids.[4] It is plausible that a plant CYP450 enzyme is responsible for the specific and regioselective coupling of apigenin to form this compound.

-

Peroxidases (POX): These enzymes, particularly those of the class III plant peroxidase superfamily, are well-known for their ability to catalyze the oxidation of phenols in the presence of hydrogen peroxide, leading to polymerization. In vitro studies have demonstrated that horseradish peroxidase can oxidize apigenin to generate a phenoxyl radical, a key intermediate for dimerization.[5]

-

Laccases: These copper-containing oxidases can also catalyze the oxidation of phenols using molecular oxygen as an electron acceptor. Laccases have been shown to mediate the dimerization of various flavonoids.[6][7]

The proposed final step in this compound biosynthesis is depicted below, highlighting the potential involvement of these enzyme classes.

Quantitative Data on this compound Production

While precise enzyme kinetics for the final dimerization step are not yet available due to the lack of an identified enzyme, studies on enhancing this compound production in plant tissue cultures provide valuable quantitative data. The following table summarizes the findings from a study on Cupressus sempervirens callus cultures, where the effects of precursors and elicitors on biflavonoid accumulation were investigated.

| Treatment | This compound (CPF) Yield (µg/g dry weight) | Amentoflavone (AMF) Yield (µg/g dry weight) |

| Control (MS medium) | 15.3 ± 1.2 | 25.7 ± 2.1 |

| Phenylalanine (Precursor) - 20 mg/L | 45.2 ± 3.5 | 38.1 ± 2.9 |

| Gibberellic Acid (Elicitor) - 4 mg/L | 38.6 ± 2.8 | 32.4 ± 2.5 |

| Phenylalanine (20 mg/L) + GA3 (4 mg/L) | 62.5 ± 4.7 | 51.3 ± 4.1 |

Data adapted from studies on Cupressus sempervirens callus cultures.

Experimental Protocols

Further research into the biosynthesis of this compound will rely on robust experimental protocols. The following sections detail methodologies for key experiments in this field.

Plant Material and Callus Culture for Biosynthetic Studies

This protocol describes the initiation and maintenance of callus cultures, which serve as a controlled system for studying flavonoid biosynthesis and for the production of secondary metabolites.

Protocol:

-

Explant Preparation: Young, healthy leaves of Cupressus sempervirens are collected and surface sterilized. This is typically achieved by sequential washing with sterile distilled water, 70% (v/v) ethanol (B145695) for 1 minute, a 10% (v/v) sodium hypochlorite (B82951) solution for 10-15 minutes, followed by several rinses with sterile distilled water.

-

Culture Initiation: The sterilized leaves are cut into small segments (approx. 1 cm²) and placed on Murashige and Skoog (MS) medium supplemented with plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid and Kinetin), sucrose (B13894) (3% w/v), and solidified with agar (B569324) (0.8% w/v). The pH of the medium is adjusted to 5.8 before autoclaving.

-

Incubation: Cultures are maintained at 25 ± 2 °C under a 16-hour photoperiod.

-

Subculturing: Callus is subcultured onto fresh medium every 4-6 weeks to ensure continued growth and viability.

-

Elicitation and Precursor Feeding: To study the regulation of the pathway, sterile solutions of elicitors (e.g., gibberellic acid) or precursors (e.g., L-phenylalanine) can be added to the culture medium.

Extraction and Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of flavonoids, including this compound.

Protocol:

-

Sample Preparation: Dried and powdered plant material (or callus) is extracted with methanol (B129727) (e.g., 3 x 15 mL) using sonication or maceration. The extracts are combined and evaporated to dryness under reduced pressure. The residue is redissolved in a known volume of methanol or the mobile phase.

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a photodiode array (PDA) or UV detector is used.

-

Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, both acidified with a small amount of formic acid or acetic acid (e.g., 0.1%) to improve peak shape. A typical gradient might run from 20% to 80% acetonitrile over 30 minutes.

-

Detection: this compound is detected by its UV absorbance, typically around 330-350 nm.

-

Quantification: A standard curve is generated using a purified this compound standard of known concentrations. The concentration of this compound in the samples is then determined by comparing the peak area to the standard curve.

In Vitro Enzyme Assays for Putative Dimerizing Enzymes

To identify the enzyme responsible for the final dimerization step, in vitro assays using protein extracts from this compound-producing plants are essential.

Protocol for a Putative Cytochrome P450 Assay:

-

Microsome Isolation: Plant tissue is homogenized in an extraction buffer containing a reducing agent (e.g., DTT), a protectant (e.g., PVPP), and protease inhibitors. The homogenate is centrifuged at low speed to remove cell debris, and the supernatant is then ultracentrifuged to pellet the microsomal fraction.

-

Assay Mixture: The reaction mixture contains the isolated microsomes, a source of NADPH (e.g., an NADPH regenerating system), and the substrate, apigenin, in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

Reaction: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 30 °C).

-

Termination and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate), and the products are extracted.

-

Analysis: The extracted products are analyzed by HPLC or LC-MS to detect the formation of this compound.

Protocol for a Putative Peroxidase Assay:

-

Crude Enzyme Extraction: Plant tissue is homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.0). The homogenate is centrifuged, and the supernatant containing soluble proteins is used as the crude enzyme extract.

-

Assay Mixture: The reaction mixture contains the crude enzyme extract, apigenin, and hydrogen peroxide (H₂O₂) in a suitable buffer.

-

Reaction: The reaction is initiated by the addition of H₂O₂ and incubated at room temperature.

-

Analysis: The reaction can be monitored spectrophotometrically by observing changes in absorbance, or the products can be analyzed by HPLC or LC-MS.

Future Directions and Conclusion

The biosynthesis of this compound presents an exciting area of research with significant implications for drug development and biotechnology. While the pathway to its monomeric precursor, apigenin, is well understood, the definitive identification and characterization of the enzyme(s) responsible for the final 8-8" dimerization remains a key challenge. Future research should focus on:

-

Enzyme Discovery: Utilizing transcriptomic and proteomic approaches on this compound-rich plant tissues to identify candidate CYP450s, peroxidases, and laccases.

-

Heterologous Expression and Characterization: Expressing candidate enzymes in microbial or insect cell systems to confirm their activity and characterize their substrate specificity and kinetics.

-

In Vivo Pathway Elucidation: Using gene silencing or knockout techniques in model plant systems to validate the function of candidate genes in this compound biosynthesis.

This technical guide provides a solid foundation for researchers to delve into the fascinating world of biflavonoid biosynthesis. By elucidating the complete pathway, the scientific community can unlock the full potential of this compound and other valuable biflavonoids for the benefit of human health.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. A Streptomyces P450 enzyme dimerizes isoflavones from plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidation pathways underlying the pro-oxidant effects of apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Laccase-mediated synthesis of bioactive natural products and their analogues - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cupressuflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cupressuflavone is a naturally occurring biflavonoid renowned for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties.[1][2] A thorough understanding of its chemical structure and stereochemistry is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the structural features of this compound, including its chemical composition, bonding, and three-dimensional arrangement. It details the experimental protocols used for its isolation, purification, and structural elucidation, and presents key quantitative data in a clear, tabular format. Furthermore, this guide visualizes the molecular structure and the logical workflow for its characterization using Graphviz diagrams, offering a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure

This compound is a biflavonoid, meaning it is composed of two flavonoid units linked together.[3] Specifically, it is a symmetrical dimer of the flavone (B191248) apigenin (B1666066), connected by a C-C bond between the C-8 positions of the two apigenin moieties.[3][4] This linkage is a key feature, distinguishing it from other biflavonoids like amentoflavone (B1664850) where the linkage is between C-3' and C-8 positions.

The systematic IUPAC name for this compound is 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one.[3][5] Its molecular formula is C30H18O10.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C30H18O10 | [3] |

| Molecular Weight | 538.5 g/mol | [2][3] |

| Monoisotopic Mass | 538.08999677 Da | [3] |

| IUPAC Name | 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [3][5] |

| CAS Number | 3952-18-9 | [2][3] |

| Topological Polar Surface Area | 174 Ų | [3] |

| Appearance | Powder | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972) | [6] |

Stereochemistry

The C8-C8" bond between the two apigenin units in this compound is a single bond. Rotation around this bond can be restricted due to steric hindrance from the bulky ortho substituents on the aromatic rings. This restricted rotation gives rise to a phenomenon known as atropisomerism, where the molecule can exist as a pair of non-superimposable, mirror-image stereoisomers (enantiomers) that do not arise from a traditional chiral center.[7]

The absolute stereochemistry of related biflavonoids has been determined using chiroptical methods such as Circular Dichroism (CD) spectroscopy.[7] For instance, the absolute configuration of (-)-4',4''',7,7''-tetra-O-methylthis compound has been determined by comparing experimental CD spectra with theoretical calculations.[7] Similarly, atropisomeric glucosides of this compound have been isolated and their absolute configurations determined using 2D NMR and CD spectroscopy.[7]

Experimental Protocols

Isolation and Purification

This compound can be isolated from various plant sources, including species of Cupressus, Juniperus, and Lophira. A general protocol for its isolation and purification is as follows:

-

Extraction: The dried and powdered plant material (e.g., leaves) is extracted with a suitable solvent, such as acetone or methanol (B129727), at room temperature.

-

Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel. The column is typically eluted with a gradient of solvents, such as a mixture of benzene, pyridine, and formic acid.[5]

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined. Further purification can be achieved by re-chromatography on a Sephadex LH-20 column using methanol as the eluent.[5] The purity of the isolated compound is then confirmed by HPLC.

Structural Elucidation

The structure of this compound is typically elucidated using a combination of spectroscopic techniques.

-

UV-Visible Spectroscopy: In methanol, flavones typically show two major absorption bands. For this compound, these are observed around 270 nm (Band II, corresponding to the A-ring) and 330 nm (Band I, corresponding to the B-ring).

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. Key absorptions for this compound include those for hydroxyl (-OH) groups, carbonyl (C=O) groups of the γ-pyrone ring, and aromatic C=C bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound.[6] Tandem MS (MS/MS) experiments provide information about the fragmentation pattern, which helps in confirming the structure. The pseudo-molecular ion [M-H]⁻ is often observed in negative ion mode.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are crucial for the complete structural assignment of this compound.[5][9] ¹H NMR provides information about the protons in the molecule, while ¹³C NMR provides information about the carbon skeleton. 2D NMR experiments establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the 8-8" linkage between the two apigenin units.

Quantitative Analysis by HPLC-DAD

A validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method has been developed for the quantification of this compound.[10][11]

| Parameter | Value | Reference(s) |

| Chromatographic Conditions | ||

| Column | C18 (150 mm × 4.6 mm I.D., 5 µm) | [10][11][12] |

| Mobile Phase | Water: Acetonitrile: Formic Acid (60: 40: 0.1%, v/v) | [10][11][12] |

| Flow Rate | 1.0 mL/min | [10][11][12] |

| Detection Wavelength | 330 nm | [10][11][12] |

| Column Temperature | 25 °C | [11] |

| Validation Parameters | ||

| Linearity Range | 0.5 - 40 µg/mL | [10][11][12] |

| Correlation Coefficient (r²) | > 0.999 | [10][11][12] |

| Limit of Detection (LOD) | 0.15 µg/mL | [10][11][12] |

| Limit of Quantitation (LOQ) | 0.47 µg/mL | [10][11][12] |

| Intraday Precision (RSD%) | < 3% | [10][11][12] |

| Interday Precision (RSD%) | < 3% | [10][11][12] |

| Accuracy (RE%) | < 15% | [10][11][12] |

Logical Workflow for Structural and Stereochemical Elucidation

The process of fully characterizing the chemical structure and stereochemistry of this compound follows a logical progression of experimental techniques. This workflow is illustrated in the diagram below.

Conclusion

This compound possesses a well-defined chemical structure as a symmetrical biflavonoid derived from apigenin. Its stereochemistry is characterized by the potential for atropisomerism due to restricted rotation around the central C-C bond. The isolation, purification, and structural elucidation of this compound are achieved through a combination of chromatographic and spectroscopic techniques, with HPLC-DAD providing a robust method for its quantification. This comprehensive technical guide serves as a foundational resource for scientists and researchers, facilitating further investigation into the medicinal chemistry and therapeutic potential of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Structure elucidation of a new isoflavone by exclusive use of ¹H NMR measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ukm.my [ukm.my]

- 10. Analysis of this compound and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]

- 11. medcraveonline.com [medcraveonline.com]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of Cupressuflavone

An In-depth Technical Guide to the Physical and Chemical Properties of Cupressuflavone

Introduction

This compound is a naturally occurring biflavonoid, a class of secondary metabolites characterized by the oxidative coupling of two flavonoid units.[1] Specifically, it is formed from two apigenin (B1666066) molecules linked at the C-8 positions.[1] This compound has been isolated from various plant species, including those of the Cupressus and Juniperus genera.[1] Exhibiting a range of biological activities, this compound has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, and hepatoprotective effects.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and visual representations of key processes.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its identification, handling, and application in research and development.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₁₈O₁₀ | [1][2][5][6] |

| Molecular Weight | 538.465 g/mol | [1][2][5][6] |

| IUPAC Name | 8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [1] |

| CAS Number | 3952-18-9 | [1][2][3] |

| Appearance | Not explicitly stated in the provided results. | |

| Boiling Point | 927.00 °C (estimated) | [2] |

| Melting Point | Not explicitly stated in the provided results. | |

| Solubility | Water: 0.03344 mg/L @ 25 °C (estimated). Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2][5] |

| logP (o/w) | 3.070 (estimated) | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source |

| UV-Vis Spectroscopy | Maximum absorbance (λmax) at 330 nm. Flavonoids typically show two major absorption bands: Band I (320–385 nm) and Band II (250–285 nm). | [7][8][9] |

| Nuclear Magnetic Resonance (NMR) | Quantitative NMR (qNMR) has been developed for analysis. Specific chemical shifts are used for quantification. | [10] |

| Mass Spectrometry (MS) | LC-ESI-MS/MS is used for identification. Pseudomolecular ion [M-H]⁻ at m/z 537. | [11] |

| Infrared (IR) Spectroscopy | Not explicitly detailed in the provided search results. |

Experimental Protocols

This section details the methodologies employed for the extraction, isolation, and quantitative analysis of this compound from plant matrices.

Extraction and Isolation

While a specific, detailed protocol for the extraction and isolation of this compound was not fully outlined in the search results, a general workflow can be inferred from the literature. The process typically involves solvent extraction from plant material, followed by chromatographic separation.

The process begins with the extraction of dried plant material using a suitable solvent like methanol or ethyl acetate.[12] The resulting crude extract is then often subjected to solvent-solvent partitioning to separate compounds based on polarity. Finally, column chromatography is employed to isolate this compound from other phytochemicals.[12] The identity and purity of the isolated compound are confirmed using spectroscopic methods.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

A validated HPLC-DAD method has been established for the simultaneous quantification of this compound and amentoflavone (B1664850).[4][7][8] This method is crucial for quality control and standardization of herbal extracts.

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode-Array Detector (DAD).

-

Stationary Phase: C18 column (e.g., 150mm × 4.6mm I.D., 5µm).[7][8]

-

Mobile Phase: An isocratic mixture of water, acetonitrile, and formic acid (60:40:0.1%, v/v/v).[7][8]

-

Column Temperature: 25°C.[8]

-

Retention Time: The average retention time for this compound under these conditions is approximately 5.061 minutes.[4][8]

Validation Parameters: The method was validated according to ICH guidelines, demonstrating high linearity, precision, and accuracy.[8]

-

Linearity: The method showed linearity over a concentration range of 0.5-40 µg/mL (r² > 0.999).[4][7][8]

-

Precision: Intraday and interday precision (RSD%) were less than ±3%.[4][7][8]

-

Accuracy: Intraday and interday accuracy (RE%) were found to be less than ±15%.[4][7][8]

Chemical Information and Stability

Structure and Stereochemistry

This compound is a biflavonoid, specifically an 8,8''-biapigenin.[1] The molecule possesses atropisomerism due to hindered rotation around the interflavonoid bond, which can lead to stable, non-superimposable stereoisomers. The absolute stereochemistry of derivatives like 4',4''',7,7''-tetra-O-methylthis compound has been determined through total synthesis and analysis of circular dichroism (CD) spectra.[13][14]

Stability and Degradation

Detailed studies on the stability and degradation pathways of this compound were not found in the provided search results. However, the stability of flavonoids, in general, can be influenced by factors such as pH, temperature, light, and the presence of enzymes or oxidizing agents. For instance, studies on other polyhydroxy flavonols show that they can degrade in boiling water, with the stability being influenced by the hydroxylation pattern on the B-ring.[15] The degradation of flavonoids often involves the cleavage of the C-ring.[15] Further research is required to specifically delineate the degradation products and kinetics for this compound under various stress conditions, similar to methodologies applied to other pharmaceutical compounds.[16]

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several pharmacological activities. While the specific signaling pathways were not detailed in the search results, its known anti-inflammatory effects suggest potential interactions with key inflammatory pathways. For example, its ability to reduce pro-inflammatory mediators like PGE2, TNF-α, IL-1β, and IL-6 points towards a modulatory role in inflammatory cascades.[5]

Further research is necessary to fully elucidate the molecular mechanisms and signaling pathways through which this compound exerts its biological effects. This would involve targeted studies on its interaction with specific enzymes, receptors, and transcription factors involved in inflammation, oxidative stress, and other relevant cellular processes.

References

- 1. This compound | C30H18O10 | CID 5281609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 3952-18-9 [thegoodscentscompany.com]

- 3. This compound | CAS#:3952-18-9 | Chemsrc [chemsrc.com]

- 4. Analysis of this compound and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]

- 5. This compound | CAS:3952-18-9 | Manufacturer ChemFaces [chemfaces.com]

- 6. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. medcraveonline.com [medcraveonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biflavonoid Cupressuflavone: A Technical Guide to its Natural Occurrence, Bioactivity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupressuflavone is a naturally occurring biflavonoid, a class of polyphenolic compounds formed by the dimerization of two flavonoid units. Specifically, it is an 8,8''-biapigenin, indicating a linkage between two apigenin (B1666066) monomers.[1] This class of compounds has garnered significant interest in the scientific community due to a wide range of promising biological activities. This technical guide provides an in-depth overview of this compound and its derivatives, focusing on their natural sources, bioactivities, and the methodologies for their isolation and characterization.

Natural Occurrence of this compound and its Derivatives

This compound and its derivatives are primarily found in species of the Cupressaceae and Juniperaceae families.[1] While the presence of these compounds is widespread within these families, their concentration can vary depending on the specific plant species, geographical location, and harvesting time.

Table 1: Natural Occurrence and Yield of this compound

| Plant Species | Family | Plant Part | This compound Content (mg/g of dry weight) | Reference |

| Cupressus sempervirens (Source 1) | Cupressaceae | Leaves | 0.67 | [2][3] |

| Cupressus sempervirens (Source 2) | Cupressaceae | Leaves | 0.35 | [2][3] |

| Cupressus macrocarpa | Cupressaceae | Leaves | Major biflavonoid | [1] |

| Cupressus torulosa | Cupressaceae | Needles | Present | [4] |

| Juniperus occidentalis | Juniperaceae | - | Present | [1] |

| Juniperus sabina | Juniperaceae | - | Major bioflavonoid | [5] |

| Microbiota decussata | Cupressaceae | - | Present | [1] |

| Lophira lanceolata | Ochnaceae | Leaves | Present | [6] |

Bioactivities of this compound

This compound has demonstrated a remarkable spectrum of pharmacological activities, making it a compound of interest for drug discovery and development. Its bioactivities are attributed to its chemical structure, which allows it to interact with various biological targets.

Table 2: Summary of Bioactivities of this compound

| Bioactivity | Experimental Model | Key Findings | Reference |

| Anti-inflammatory | Carrageenan-induced paw edema in mice | Inhibition of paw edema by 55%, 60%, and 64% at doses of 40, 80, and 160 mg/kg p.o., respectively. | [7][8][9] |

| Reduction of plasma pro-inflammatory mediators PGE2, TNF-α, IL-1β, and IL-6. | [8][9] | ||

| Analgesic | Acetic acid-induced writhing in mice | Dose-dependent inhibition of writhing response (25%, 48%, and 62% at 40, 80, and 160 mg/kg p.o., respectively). | [8][9] |

| Antioxidant | In vitro and in vivo models | Exhibits free radical scavenging activity. | [1] |

| Enhances the antioxidant defense status. | [7] | ||

| Hepatoprotective | CCl4-induced hepatotoxicity in mice | Protects against CCl4-induced liver damage. | [7] |

| Nephroprotective | CCl4-induced nephrotoxicity in mice | Protects against CCl4-induced kidney damage. | [7] |

| Diabetic nephropathy in rats | Ameliorates renal dysfunction by suppressing the Nrf-2/NF-κB signaling axis. | [4] | |

| Anticancer | Breast cancer cell lines (MCF-7 and MDA-MB-231) | The hydromethanolic and ethyl acetate (B1210297) extracts of Ardisia crispa (containing flavonoids) showed moderate cytotoxic effect against MCF-7 cells. | [10] |

| Antielastase | In vitro | Inhibits leukocyte elastase. | [1] |

Signaling Pathways Modulated by this compound

A key mechanism underlying the therapeutic potential of this compound is its ability to modulate intracellular signaling pathways, particularly the Nrf-2/NF-κB pathway, which plays a central role in oxidative stress and inflammation.

The Nrf-2/NF-κB Signaling Pathway

Under normal physiological conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes. The NF-κB pathway, on the other hand, is a pro-inflammatory signaling pathway. There is significant crosstalk between these two pathways. This compound has been shown to upregulate Nrf-2, leading to an enhanced antioxidant response, and downregulate the expression of p-NF-κB, thereby reducing inflammation.[4]

References

- 1. This compound | C30H18O10 | CID 5281609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Analysis of this compound and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. This compound Isolated from Cupressus torulosa Ameliorates Diabetic Nephropathy by Inhibiting Oxidative Stress and Inflammation Through Nrf-2/NF-κB Signalling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting inflammation and oxidative stress for protection against ischemic brain injury in rats using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Anti-inflammatory and analgesic activities of this compound from Cupressus macrocarpa: Impact on pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro investigation of cytotoxic and antioxidative activities of Ardisia crispa against breast cancer cell lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Cupressuflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cupressuflavone, a biflavonoid of significant interest in phytochemical and pharmacological research. The information presented herein is intended to serve as a core reference for the identification, characterization, and analysis of this natural compound.

Introduction

This compound is a C-C linked biflavonoid composed of two apigenin (B1666066) units. Its presence in various plant species, particularly within the Cupressaceae family, has been well-documented. The compound exhibits a range of biological activities, making it a subject of ongoing research for potential therapeutic applications. Accurate and detailed spectroscopic data are paramount for its unambiguous identification and for quality control in research and development. This guide summarizes the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data of this compound

The following sections present the available spectroscopic data for this compound in a structured format to facilitate easy reference and comparison.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Flavonoids are characterized by two primary absorption bands in the UV-Vis spectrum, referred to as Band I and Band II.[1][2] Band I, typically observed between 320 and 385 nm, is associated with the B-ring cinnamoyl system. Band II, appearing in the 250–285 nm region, corresponds to the A-ring benzoyl system.[1][2]

Table 1: UV-Vis Spectroscopic Data for this compound

| Band | Wavelength (λmax) | Reference Solvent |

| Band I | ~330 nm | Methanol (B129727) or a mixture of water and acetonitrile.[1][3] |

| Band II | Not explicitly stated in the provided results, but typically 250-285 nm for flavonoids.[1][2] | Methanol or a mixture of water and acetonitrile.[1][3] |

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation and identification in complex mixtures. The structure of this compound has been identified using High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS/MS).[4] Biflavonoids linked by a C3'-C8" bond, such as amentoflavone (B1664850) (an isomer of this compound), have been shown to produce a principal fragment ion at m/z = 375 through the breaking of the C-ring at the 0 and 4 positions.[5]

Table 2: Mass Spectrometry Data for this compound and Related Biflavonoids

| Ion/Fragment | m/z (Mass-to-Charge Ratio) | Ionization Mode | Comments |

| [M-H]⁻ | 537.1 | Negative ESI | Deprotonated molecular ion of amentoflavone.[6] |

| Fragment Ion | 374.9 | Negative ESI | Major fragment from the precursor ion m/z 537.1, observed for amentoflavone.[6] |

Note: Specific fragmentation data for this compound was not available in the search results. The data for amentoflavone, a closely related isomer, is provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. The ¹H and ¹³C NMR chemical shifts provide detailed information about the carbon skeleton and the chemical environment of each proton.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm | Solvent | Reference |

| Data not fully available in a table format. A publication is cited as the source for this data. | See reference | DMSO-d6 | PAK.J.PHARM.SCI.,26,999(2013)[7] |

Table 4: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Solvent |

| Data not available in a table format in the provided search results. | - | - | - | - |

Note: While a reference for the ¹³C NMR data is available, the complete dataset was not directly accessible. The ¹H NMR data was not found in the provided search results.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of flavonoids like this compound.

Sample Preparation for Spectroscopic Analysis

A general procedure for extracting flavonoids from plant material involves the following steps:

-

Extraction: Plant material is typically extracted with a polar solvent such as methanol, ethanol, or a mixture of water and acetonitrile.

-

Filtration and Concentration: The extract is filtered to remove solid debris and then concentrated under reduced pressure.

-

Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound.

UV-Vis Spectroscopy Protocol

-

Instrumentation: A standard UV-Vis spectrophotometer is used.

-

Solvent: The purified sample of this compound is dissolved in a UV-grade solvent, typically methanol or ethanol.

-

Measurement: The absorbance spectrum is recorded over a wavelength range of 200–600 nm. The wavelengths of maximum absorbance (λmax) for Band I and Band II are determined.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source is commonly used.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically employed.[2]

-

Mobile Phase: A gradient elution is often used with a mixture of water (containing a small amount of acid, e.g., 0.1% formic acid) and acetonitrile.[2]

-

Flow Rate: A typical flow rate is around 1 mL/min.[2]

-

Detection: A Diode Array Detector (DAD) can be used to acquire UV spectra online, while the mass spectrometer acquires mass spectra.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Both positive and negative ESI modes can be used, although negative mode is often preferred for flavonoids.

-

Data Acquisition: Full scan mode is used to determine the molecular weight, and tandem MS (MS/MS) is used to obtain fragmentation patterns for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for detailed structural analysis.

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

¹H NMR: To determine the chemical shifts and coupling constants of the protons.

-

¹³C NMR: To identify the chemical shifts of all carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, which is crucial for the complete assignment of the structure. For biflavonoids, recording spectra at elevated temperatures (e.g., above 80 °C) may be necessary to overcome the effects of hindered rotation around the inter-flavonoid bond, which can cause signal broadening.[8]

-

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of this compound from a plant source.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Conclusion

This guide provides a consolidated resource of the available spectroscopic data for this compound. While the UV-Vis and general MS fragmentation characteristics are reasonably well-documented for flavonoids, a complete and publicly accessible dataset for the ¹H and ¹³C NMR of this compound remains to be compiled in a single, easily referenced source. The provided experimental protocols offer a solid foundation for researchers to perform their own spectroscopic analyses of this and other related biflavonoids. Accurate and comprehensive spectroscopic data are essential for advancing the research and potential development of this compound for various applications.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. Analysis of this compound and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. A new NMR approach for structure determination of thermally unstable biflavanones and application to phytochemicals from Garcinia buchananii - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Cupressuflavone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupressuflavone, a biflavonoid predominantly found in species of the Cupressaceae family, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, analgesic, antioxidant, neuroprotective, and anticancer agent. The exploration of these therapeutic properties through computational, or in silico, methods offers a rapid and cost-effective approach to understanding its mechanisms of action, predicting its bioactivity, and guiding further drug development efforts.

This technical guide provides an in-depth overview of the in silico prediction of this compound's bioactivity. It summarizes available quantitative data, details relevant experimental protocols for bioactivity assessment, and visualizes the key signaling pathways and computational workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of natural products and computational drug discovery.

Quantitative Bioactivity Data of this compound and Related Flavonoids

The following tables summarize the available quantitative data on the bioactivity of this compound and other relevant flavonoids. While specific IC50 and EC50 values for this compound are not always available in the literature, the data presented provides a valuable context for its potential potency.

Table 1: Anti-inflammatory and Analgesic Activity of this compound

| Bioactivity | Experimental Model | Doses (mg/kg, p.o.) | % Inhibition / Effect | Reference |

| Anti-inflammatory | Carrageenan-induced paw edema in mice | 40 | 55% | [1][2] |

| 80 | 60% | [1][2] | ||

| 160 | 64% | [1][2] | ||

| Analgesic | Acetic acid-induced writhing in mice | 40 | 25% | [1][2] |

| 80 | 48% | [1][2] | ||

| 160 | 62% | [1][2] | ||

| Hot plate test in mice | 40, 80, 160 | Dose-dependent increase in reaction time | [1][2] |

Table 2: In Vitro Antioxidant Activity of Flavonoids (Comparative Data)

| Compound | Assay | IC50 (µg/mL) | Reference |

| Ethanol Extract (Cupressus torulosa) | DPPH | 37.86 ± 3.82 | [3] |

| Aqueous Extract (Cupressus torulosa) | DPPH | 47.40 ± 3.06 | [3] |

| Ethanol Extract (Cupressus torulosa) | ABTS | - | [3] |

| Aqueous Extract (Cupressus torulosa) | ABTS | - | [3] |

Note: Specific IC50 values for this compound in DPPH and ABTS assays were not found in the reviewed literature. The data from Cupressus torulosa extracts, which contain this compound, are provided for context.

Table 3: In Vitro Anticancer Activity of Flavonoids (Comparative Data)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 (from A. artemisiifolia) | Colo 205 | 26.6 ± 0.48 | [4] |

| Compound 4 (from A. artemisiifolia) | Colo 320 | 17.7 ± 0.20 | [4] |

| Compound 2 (from A. artemisiifolia) | Colo 205 | 7.64 ± 0.37 | [4] |

Note: Specific IC50 values for this compound against cancer cell lines were not found in the reviewed literature. Data for other cytotoxic flavonoids are provided for a comparative perspective.

Signaling Pathways and Mechanisms of Action

In silico studies, combined with experimental data, have begun to elucidate the molecular mechanisms underlying this compound's bioactivities. Two key pathways that appear to be modulated by this compound are the Nrf2/ARE and the HMGB1/TLR4/NF-κB signaling cascades.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. This compound has been shown to activate this pathway, leading to the expression of antioxidant and cytoprotective genes.[5][6]

HMGB1/TLR4/NF-κB Signaling Pathway

The High Mobility Group Box 1 (HMGB1)/Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway is a key inflammatory signaling cascade. This compound has been found to suppress this pathway, which contributes to its anti-inflammatory and neuroprotective effects.[7][8][9][10][11]

In Silico Prediction Workflow

The in silico prediction of this compound's bioactivity typically follows a structured workflow, integrating various computational tools and databases.

Experimental Protocols for Bioactivity Assessment

The following are detailed methodologies for key experiments cited in the study of this compound and other flavonoids.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This widely used in vivo model assesses the anti-inflammatory potential of a compound by inducing acute inflammation in the paw of a rodent.[1][2]

-

Animals: Male Swiss albino mice (20-25 g) are typically used.

-

Procedure:

-

Animals are divided into control, standard (e.g., indomethacin), and test groups (this compound at various doses).

-

The initial volume of the right hind paw of each mouse is measured using a plethysmometer.

-

The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

-

After a specific time (e.g., 30-60 minutes) to allow for absorption, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This in vivo model is used to screen for peripheral analgesic activity.[1][2]

-

Animals: Male Swiss albino mice (20-25 g).

-

Procedure:

-

Animals are divided into control, standard (e.g., aspirin), and test groups.

-

The test compound or vehicle is administered.

-

After a set time (e.g., 30 minutes), 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.

-

Immediately after the injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 15-20 minutes).

-

-

Data Analysis: The percentage of protection against writhing is calculated for each group relative to the control group.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This is a common in vitro method to determine the free radical scavenging activity of a compound.

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, test compound solutions at various concentrations, and a standard antioxidant (e.g., ascorbic acid).

-

Procedure:

-

A specific volume of the DPPH solution is added to different concentrations of the test compound.

-

The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

-

The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (around 517 nm).

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

MTT Assay (Cytotoxicity/Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a compound on cancer cell lines.

-

Materials: Human cancer cell lines, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

The MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are dissolved using a solubilizing agent.

-

The absorbance is measured with a microplate reader at a specific wavelength (around 570 nm).

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that causes 50% inhibition of cell growth) is determined.

In Silico Methodologies

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction of a ligand (e.g., this compound) with a protein target.

-

Software: AutoDock, Glide, GOLD, etc.

-

Protocol:

-

Ligand Preparation: The 3D structure of this compound is obtained from a database (e.g., PubChem) or drawn using a molecular editor and then optimized (energy minimized).

-

Target Preparation: The 3D structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and polar hydrogens are added.

-

Binding Site Definition: The active site or binding pocket of the protein is defined.

-

Docking Simulation: The docking algorithm samples different conformations and orientations of the ligand within the binding site and scores them based on a scoring function.

-

-

Output: The output includes the binding energy (or docking score), which is an estimate of the binding affinity, and the predicted binding pose of the ligand in the protein's active site.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of a compound.

-

Web Servers/Software: SwissADME, pkCSM, ADMETlab, etc.[12][13]

-

Protocol:

-

The 2D or 3D structure of this compound is submitted to the web server or software.

-

The software uses various quantitative structure-activity relationship (QSAR) models and other algorithms to predict a range of ADMET properties.

-

-

Predicted Properties:

-

Absorption: Gastrointestinal absorption, blood-brain barrier penetration.

-

Distribution: Plasma protein binding, volume of distribution.

-

Metabolism: Cytochrome P450 inhibition/substrate prediction.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

-

Conclusion

The in silico prediction of this compound's bioactivity provides a powerful and insightful approach to complement and guide experimental research. By leveraging computational tools for molecular docking, ADMET prediction, and pathway analysis, researchers can gain a deeper understanding of its therapeutic potential and mechanisms of action. This technical guide has provided a comprehensive overview of the current knowledge on this compound's bioactivity, detailed experimental and computational protocols, and visualized key signaling pathways. As more quantitative data becomes available and computational methods continue to evolve, the in silico-driven exploration of this compound and other natural products will undoubtedly accelerate the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-inflammatory and analgesic activities of this compound from Cupressus macrocarpa: Impact on pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Isolated from Cupressus torulosa Ameliorates Diabetic Nephropathy by Inhibiting Oxidative Stress and Inflammation Through Nrf-2/NF-κB Signalling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. HMGB1 mediates microglia activation via the TLR4/NF-κB pathway in coriaria lactone induced epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of HMGB1/TLR4 Signaling Pathway by Digitoflavone: A Potential Therapeutic Role in Alcohol-Associated Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of the HMGB1/TLR4/NF-κB signaling pathway in the CNS by matrine in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modulation of Macrophage Polarization and HMGB1-TLR2/TLR4 Cascade Plays a Crucial Role for Cardiac Remodeling in Senescence-Accelerated Prone Mice | PLOS One [journals.plos.org]

- 11. Frontiers | The Repression of the HMGB1-TLR4-NF-κB Signaling Pathway by Safflower Yellow May Improve Spinal Cord Injury [frontiersin.org]

- 12. In Silico ADME Methods Used in the Evaluation of Natural Products [mdpi.com]

- 13. japsonline.com [japsonline.com]

Preliminary Cytotoxic Screening of Cupressuflavone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupressuflavone, a biflavonoid predominantly found in species of the Cupressaceae family, has garnered interest for its potential pharmacological activities. Flavonoids, as a class of polyphenolic secondary metabolites, are known to exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties. Preliminary evidence suggests that extracts from plants containing this compound possess cytotoxic activities against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the methodologies and conceptual framework for conducting a preliminary cytotoxic screening of this compound.

Due to the limited availability of comprehensive public data specifically on the cytotoxic profile of isolated this compound, this guide will utilize established protocols and representative data from studies on structurally related flavonoids to illustrate the experimental workflow and data presentation. The aim is to provide a robust framework for researchers to design and execute their own investigations into the cytotoxic potential of this compound.

Data Presentation: Summarized Quantitative Data

The initial phase of cytotoxic screening involves determining the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines. This provides a quantitative measure of the compound's potency and selectivity. The following tables present a representative summary of expected data from such a screening.

Table 1: Cytotoxic Activity (IC50) of this compound against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) [Representative Data] |

| A549 | Lung Carcinoma | 25.5 ± 2.1 |

| HeLa | Cervical Cancer | 32.8 ± 3.5 |

| MCF-7 | Breast Cancer | 18.2 ± 1.9 |

| HepG2 | Liver Cancer | 45.1 ± 4.8 |

Note: The IC50 values presented are representative and intended for illustrative purposes. Actual values must be determined experimentally.

Table 2: Induction of Apoptosis in a Representative Cancer Cell Line (e.g., MCF-7) by this compound (48-hour treatment)

| Treatment Concentration (µM) | % of Apoptotic Cells (Early + Late) [Representative Data] |

| 0 (Control) | 5.2 ± 0.8 |

| 10 | 15.7 ± 2.3 |

| 25 | 35.4 ± 4.1 |

| 50 | 62.1 ± 5.9 |

Note: The percentage of apoptotic cells is illustrative and should be determined experimentally using methods such as Annexin V/PI staining followed by flow cytometry.

Table 3: Cell Cycle Analysis in a Representative Cancer Cell Line (e.g., MCF-7) Treated with this compound (24-hour treatment)

| Treatment Concentration (µM) | % Cells in G0/G1 Phase [Representative Data] | % Cells in S Phase [Representative Data] | % Cells in G2/M Phase [Representative Data] |

| 0 (Control) | 65.3 ± 4.2 | 20.1 ± 2.5 | 14.6 ± 1.8 |

| 25 | 50.8 ± 3.9 | 15.7 ± 2.1 | 33.5 ± 3.7 |

Note: Cell cycle distribution data is representative and should be determined experimentally using techniques like propidium (B1200493) iodide staining and flow cytometry.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound for a specified time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-